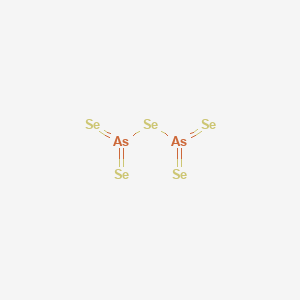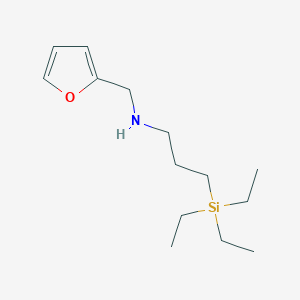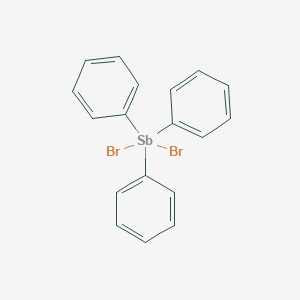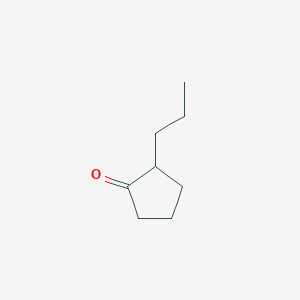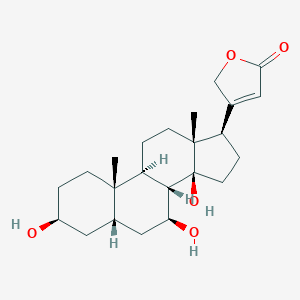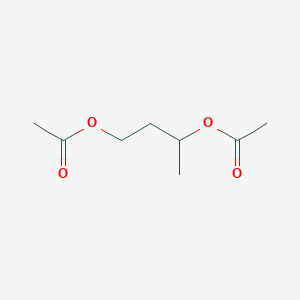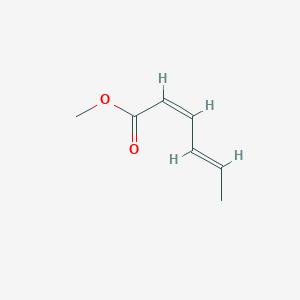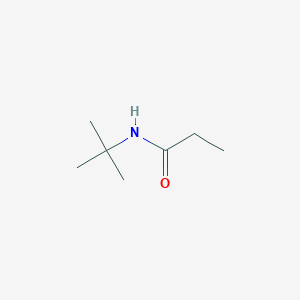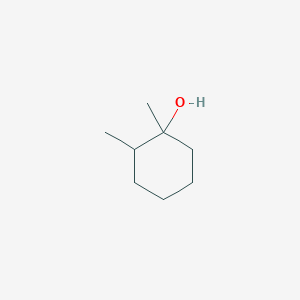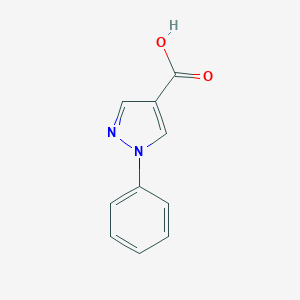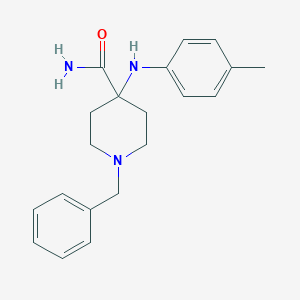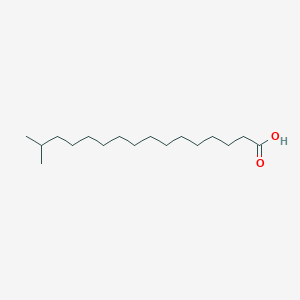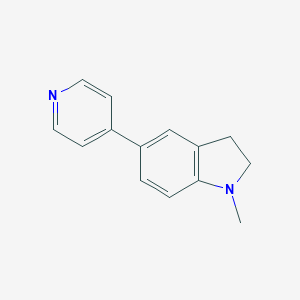
1-Methyl-5-(4-pyridinyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-pyridinyl)indoline, also known as MPI-0479605, is a small-molecule inhibitor of TLR8 (Toll-like receptor 8) signaling. TLR8 is a protein that plays a crucial role in the immune system by recognizing viral and bacterial RNA. The inhibition of TLR8 signaling by MPI-0479605 has potential applications in the treatment of autoimmune and inflammatory diseases.
Mechanism Of Action
1-Methyl-5-(4-pyridinyl)indoline inhibits TLR8 signaling by binding to the intracellular domain of TLR8. This prevents the recruitment of signaling molecules and the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical And Physiological Effects
1-Methyl-5-(4-pyridinyl)indoline has been shown to have potent anti-inflammatory effects in several preclinical models. In addition to inhibiting pro-inflammatory cytokine production, 1-Methyl-5-(4-pyridinyl)indoline has also been shown to inhibit the activation of immune cells such as T cells and B cells.
Advantages And Limitations For Lab Experiments
1-Methyl-5-(4-pyridinyl)indoline is a potent and selective inhibitor of TLR8 signaling, making it an ideal tool for studying the role of TLR8 in the immune system. However, the use of 1-Methyl-5-(4-pyridinyl)indoline in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 1-Methyl-5-(4-pyridinyl)indoline. One potential application is in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis. Another potential application is in the development of vaccines that target TLR8 signaling. Additionally, further research is needed to optimize the pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline and to develop more potent and selective inhibitors of TLR8 signaling.
Synthesis Methods
The synthesis of 1-Methyl-5-(4-pyridinyl)indoline involves several steps, including the reaction of 4-cyanopyridine with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting indoline with methyl iodide. The synthesis of 1-Methyl-5-(4-pyridinyl)indoline has been reported in several research papers.
Scientific Research Applications
1-Methyl-5-(4-pyridinyl)indoline has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In a study published in the Journal of Immunology, 1-Methyl-5-(4-pyridinyl)indoline was shown to inhibit the production of pro-inflammatory cytokines in human monocytes and dendritic cells. Another study published in the Journal of Experimental Medicine demonstrated that 1-Methyl-5-(4-pyridinyl)indoline could prevent the development of autoimmune diseases in mice.
properties
CAS RN |
1453-83-4 |
|---|---|
Product Name |
1-Methyl-5-(4-pyridinyl)indoline |
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
InChI Key |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
synonyms |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




